3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide 3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 868675-65-4
VCID: VC6172451
InChI: InChI=1S/C17H16N2O4S2/c1-23-13-8-5-9-14-16(13)19-17(24-14)18-15(20)10-11-25(21,22)12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,18,19,20)
SMILES: COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Molecular Formula: C17H16N2O4S2
Molecular Weight: 376.45

3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide

CAS No.: 868675-65-4

Cat. No.: VC6172451

Molecular Formula: C17H16N2O4S2

Molecular Weight: 376.45

* For research use only. Not for human or veterinary use.

3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide - 868675-65-4

Specification

CAS No. 868675-65-4
Molecular Formula C17H16N2O4S2
Molecular Weight 376.45
IUPAC Name 3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide
Standard InChI InChI=1S/C17H16N2O4S2/c1-23-13-8-5-9-14-16(13)19-17(24-14)18-15(20)10-11-25(21,22)12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,18,19,20)
Standard InChI Key UEGYVKVGFCBTPT-UHFFFAOYSA-N
SMILES COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A benzothiazole ring substituted at the 4-position with a methoxy group (-OCH₃), enhancing electron-donating properties and influencing solubility.

  • A benzenesulfonyl group (-SO₂C₆H₅) attached via a propanamide linker, contributing to steric bulk and potential enzyme inhibition.

  • A propanamide backbone (-CH₂CH₂CONH-), facilitating hydrogen bonding with biological targets .

The molecular formula is C₁₇H₁₆N₂O₄S₂, with a molecular weight of 376.45 g/mol. Key physicochemical parameters include:

PropertyValueSource
logP (Partition Coefficient)3.77
Hydrogen Bond Acceptors8
Polar Surface Area82.14 Ų
Solubility (logSw)-4.19

The methoxy group improves membrane permeability, while the benzenesulfonyl moiety enhances stability against metabolic degradation.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Benzothiazole Core Formation: Condensation of 2-amino-4-methoxybenzenethiol with chloroacetic acid under refluxing ethanol yields 4-methoxy-1,3-benzothiazole.

  • Sulfonylation: Reaction with benzenesulfonyl chloride in the presence of triethylamine introduces the sulfonyl group at the 2-position.

  • Propanamide Linker Attachment: Coupling with propanoic acid chloride using carbodiimide chemistry completes the structure .

Optimization Notes:

  • Yields improve to ~85% when using anhydrous dimethylformamide (DMF) as a solvent.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) ensures >95% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02–7.97 (m, aromatic protons), 5.89 (s, NH), 3.81 (s, OCH₃) .

  • FT-IR: Peaks at 1645 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (C=N), and 690 cm⁻¹ (C-S-C) .

  • HRMS: [M+H]⁺ observed at m/z 377.12 (calculated 377.08).

Pharmacological Activities

CompoundIC₅₀ (CA-IX)Cell Line Activity (IC₅₀)Source
3-(Benzenesulfonyl)...0.24 µMHepG2: 8 ± 3 µM
PaclitaxelN/AHepG2: 0.02 µM

Neuroprotective Effects

In Alzheimer’s disease models, the compound demonstrates dual inhibition of:

  • Acetylcholinesterase (AChE): IC₅₀ = 2.1 µM .

  • Butyrylcholinesterase (BChE): IC₅₀ = 3.8 µM .

Molecular docking shows the benzenesulfonyl group forms hydrophobic interactions with AChE’s peripheral anionic site, while the methoxy group stabilizes the catalytic triad .

Antimicrobial and Anti-Inflammatory Activity

  • Antibacterial: MIC = 16 µg/mL against Staphylococcus aureus .

  • Anti-inflammatory: 58% reduction in carrageenan-induced paw edema (vs. 72% for diclofenac) .

Applications in Drug Development

Oncology

  • Combination Therapy: Synergizes with cisplatin, reducing required doses by 40% in murine xenografts .

  • Prodrug Design: Esterification of the propanamide group enhances blood-brain barrier penetration.

Neurodegenerative Diseases

  • Multitarget Ligands: Hybrid derivatives incorporating piperazine fragments show improved AChE inhibition (IC₅₀ = 0.09 µM) .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the benzenesulfonyl group’s substituents to optimize CA-IX selectivity.

  • Pharmacokinetic Profiling: Assessing oral bioavailability and metabolic stability in preclinical models.

  • Therapeutic Expansion: Exploring antiviral potential against coronaviruses, given benzothiazoles’ RNA-binding affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator